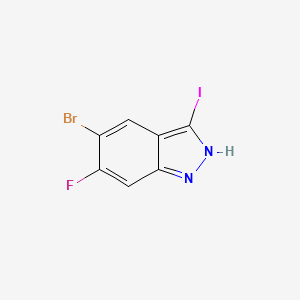

5-Bromo-6-fluoro-3-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJDLPSYMXVKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C(NN=C21)I)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733492 | |

| Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633335-82-7 | |

| Record name | 5-Bromo-6-fluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633335-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoro-3-iodo-1H-indazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The strategic introduction of halogen atoms—fluorine, bromine, and iodine—onto the indazole core dramatically influences the molecule's physicochemical and pharmacological properties. This "halogen effect" can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles. 5-Bromo-6-fluoro-3-iodo-1H-indazole is a prime example of a highly functionalized building block designed to leverage these advantages, making it a compound of significant interest for the synthesis of novel kinase inhibitors and other targeted therapies.[1][2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 633335-82-7 | |

| Molecular Formula | C₇H₃BrFIN₂ | Biosynth |

| Molecular Weight | 340.92 g/mol | [4] |

| Appearance | Likely a solid powder | Inferred from related compounds[5] |

| Solubility | Expected to be soluble in organic solvents | [4] |

Chemical Structure and Reactivity

The chemical structure of this compound is notable for its distinct substitution pattern, which provides multiple avenues for synthetic modification.

Caption: Chemical structure of this compound.

The presence of three different halogens at positions 3, 5, and 6 offers a rich platform for selective chemical transformations. The iodine at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.[6] The bromine at the 5-position can also participate in similar coupling reactions, often under different catalytic conditions, enabling sequential functionalization. The fluorine atom at the 6-position is generally more stable but significantly influences the electronic properties of the benzene ring, impacting the reactivity of the other positions and the overall acidity of the N-H proton.

Proposed Synthesis Protocol

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Deprotonation: To a solution of 5-bromo-6-fluoro-1H-indazole in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), is added a strong base (e.g., potassium hydroxide) at room temperature. The reaction mixture is stirred to facilitate the deprotonation of the indazole N-H, forming the corresponding anion. The choice of a strong base is crucial for complete deprotonation, which is necessary for the subsequent iodination step.[6]

-

Iodination: A solution of iodine (I₂) in the same solvent is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours. The indazole anion acts as a nucleophile, attacking the electrophilic iodine to install the iodo group at the C3 position, which is the most electronically favorable site for electrophilic substitution on the pyrazole ring.[6]

-

Workup and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is poured into an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted iodine. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development: A Gateway to Novel Kinase Inhibitors

The highly functionalized nature of this compound makes it an exceptionally valuable building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors.[1] The indazole core is a well-established pharmacophore in this class of drugs, with several FDA-approved medications featuring this scaffold.[8]

The distinct reactivity of the iodo and bromo substituents allows for a programmed, sequential introduction of different molecular fragments through palladium-catalyzed cross-coupling reactions. This enables the construction of extensive libraries of compounds for high-throughput screening against various kinase targets. For instance, the iodo group can be selectively coupled with a boronic acid or ester (Suzuki coupling) to introduce a key pharmacophore, followed by a subsequent coupling at the bromo position to modulate solubility or other pharmacokinetic properties.

The fluorine atom at the 6-position can contribute to enhanced binding affinity with the target protein through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the drug's half-life.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a sophisticated and strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern of three different halogens on the privileged indazole scaffold provides a versatile platform for the synthesis of novel and potent therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, reactivity, and a plausible synthetic approach, as outlined in this guide, is paramount for researchers and scientists aiming to leverage this powerful building block in their drug development programs.

References

-

PubChem. 5-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. [Link]

-

Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

- Google Patents.

-

PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information. [Link]

-

CP Lab Chemicals. 5-Bromo-4-fluoro-3-iodo-1H-indazole, min 98%, 50 mg. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

-

PubMed. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. [Link]

-

National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. National Center for Biotechnology Information. [Link]

-

Technical University of Munich. Mass spectrometry based in vitro assay investigations on the transformation of pharmaceutical compounds by oxidative enzymes. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-fluoro-3-iodo-1H-indazole

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Poly-halogenated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a focal point in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The strategic introduction of multiple halogen atoms, as seen in 5-Bromo-6-fluoro-3-iodo-1H-indazole, offers a powerful tool for medicinal chemists to finely tune the physicochemical and pharmacological properties of lead compounds. The bromine, fluorine, and iodine substituents each impart distinct characteristics, influencing everything from metabolic stability and membrane permeability to the potential for specific halogen bonding interactions with target proteins. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside methodologies for its synthesis and characterization, to support its application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of available data and computational predictions provides a foundational understanding of its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFIN₂ | [1][2] |

| Molecular Weight | 340.92 g/mol | [1][3][4][5] |

| CAS Number | 633335-82-7 | [1] |

| Boiling Point (Predicted) | 411.4 ± 40.0 °C | [3] |

| Density (Predicted) | 2.478 ± 0.06 g/cm³ | [3] |

| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | Inferred from related compounds[6] |

| Solubility (Predicted) | Likely soluble in polar aprotic solvents such as DMSO and DMF; sparingly soluble in alcohols; and poorly soluble in water. | Inferred from related compounds[7] |

| pKa (Predicted) | The N-H proton of the indazole ring is weakly acidic, with a predicted pKa around 10-11. | Inferred from related compounds[8] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would likely begin with a suitably substituted aniline precursor, followed by diazotization and cyclization to form the indazole core, and subsequent iodination at the 3-position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Iodination of a Substituted Indazole

The following is a generalized protocol for the iodination of an indazole at the 3-position, a key step in the proposed synthesis. This protocol is adapted from established procedures for similar transformations.[9]

Materials:

-

5-Bromo-6-fluoro-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-Bromo-6-fluoro-1H-indazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add potassium hydroxide portion-wise.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by pouring it into a beaker of ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic and Crystallographic Characterization

Due to the absence of published experimental data for this compound, the following sections describe the expected spectroscopic and crystallographic features based on the analysis of structurally related compounds and fundamental principles of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the halogen substituents. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.[10][11][12]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts.[13][14][15]

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable technique for characterization, showing a singlet for the single fluorine environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[16][17][18] This will result in two molecular ion peaks of nearly equal intensity, separated by two m/z units.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the indazole ring, as well as absorptions corresponding to the C=C and C-N bonds of the aromatic system.[19][20][21][22]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, including potential halogen bonding involving the bromine and iodine atoms.

Caption: A typical workflow for the structural characterization of a novel compound.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with the skin and eyes, as well as inhalation of dust, should be avoided. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry due to its unique substitution pattern, which offers multiple avenues for therapeutic optimization. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic strategy, and a roadmap for its thorough characterization. The insights and methodologies presented herein are intended to empower researchers in their efforts to explore the therapeutic potential of this and other poly-halogenated indazole derivatives.

References

-

Barluenga, J., & Aznar, F. (2009). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Angewandte Chemie International Edition, 48(34), 6342-6345. [Link]

-

2A Biotech. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Claramunt, R. M., et al. (2008). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 46(8), 754-763. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Elguero, J., et al. (1988). Effect of N‐substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 133-140. [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Chemical Communications, 50(40), 5061-5063. [Link]

-

Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4637-4645. [Link]

-

Khmel'nitskii, R. A., & Polyakova, A. A. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(4), 364-376. [Link]

-

Elguero, J., et al. (1976). 13 C NMR of indazoles. Canadian Journal of Chemistry, 54(9), 1329-1331. [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from [Link]

-

Rios, M. Y., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(10), 2489. [Link]

-

Reddy, T. J., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 17(15), 3786-3789. [Link]

-

Lapinski, L., et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122421. [Link]

-

Shivachev, B., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(11), 3326. [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]

-

MDPI. (2023, March 1). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound | 633335-82-7 [amp.chemicalbook.com]

- 3. 5-BroMo-4-fluoro-3-iodo-1H-indazole CAS#: 1082041-88-0 [m.chemicalbook.com]

- 4. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 6. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 8. 5-Bromo-3-iodo-1H-indazole CAS#: 459133-66-5 [m.chemicalbook.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of N‐substituents on the 13C NMR parameters of azoles | Semantic Scholar [semanticscholar.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

Synthesis and characterization of 5-Bromo-6-fluoro-3-iodo-1H-indazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-fluoro-3-iodo-1H-indazole

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a highly functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indazole scaffold is a privileged structure in numerous therapeutic agents, and the strategic placement of three distinct halogen atoms on this core offers a versatile platform for the development of novel molecular entities through selective, site-specific modifications. This document details a robust and efficient synthetic strategy, explains the chemical principles underpinning the methodology, presents a complete experimental protocol, and outlines the analytical techniques required to verify the structure and purity of the target compound.

Introduction: The Strategic Value of Polyhalogenated Indazoles

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.[1] Their unique structural and electronic properties have led to their incorporation into a wide array of clinically successful drugs, including the anti-cancer agent axitinib and the antiemetic granisetron.[1] The value of the indazole core is often enhanced through substitution, which modulates its pharmacological profile.

The target molecule, this compound, is a particularly valuable synthetic intermediate. It possesses three distinct halogen atoms, each offering a potential site for chemical modification:

-

Iodine at C3: The most labile of the halogens, the iodo group is ideal for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino moieties.

-

Bromine at C5: The bromo group provides a second, less reactive handle for cross-coupling, enabling sequential and regioselective functionalization.

-

Fluorine at C6: The fluorine atom is generally stable to cross-coupling conditions and serves to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide presents a scientifically sound and field-proven pathway for the preparation of this key building block.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient approach to this compound is a direct electrophilic iodination of the readily available precursor, 5-Bromo-6-fluoro-1H-indazole. The C3 position of the indazole ring is known to be the most nucleophilic and is thus highly susceptible to electrophilic attack.

Causality of Strategic Choice: Direct C3-halogenation of the indazole core is a well-documented and high-yielding transformation.[2] Literature precedents confirm that bromo-substituted indazoles, in particular, undergo smooth iodination at the C3 position under basic conditions.[2][3] This strategy avoids complex multi-step sequences involving protecting groups, lithiation, and subsequent quenching with an iodine source, thereby increasing overall efficiency and reducing waste. The reaction proceeds by deprotonation of the indazole N1-H by a base, which increases the electron density of the heterocyclic ring system and activates the C3 position for attack by an electrophilic iodine species (I+).

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol describes the direct C3-iodination of 5-Bromo-6-fluoro-1H-indazole.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 5-Bromo-6-fluoro-1H-indazole | >97% | BLDpharm[4] |

| Iodine (I₂) | ACS Reagent, >99.8% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS Reagent, >85% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR Chemicals |

| Ethyl Acetate (EtOAc) | HPLC Grade | J.T.Baker |

| Hexanes | HPLC Grade | J.T.Baker |

| Brine (Saturated NaCl solution) | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab Prepared |

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Iodine is corrosive and can cause stains. Handle with care.

-

DMF is a reproductive toxin; avoid inhalation and skin contact.

-

Potassium hydroxide is highly caustic. Avoid contact with skin and eyes.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-fluoro-1H-indazole (2.15 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (KOH, 1.12 g, 20.0 mmol, 2.0 equiv.) in one portion. A slight exotherm may be observed. Stir the resulting suspension for 15 minutes at room temperature.

-

Expert Insight: Using powdered KOH increases the surface area and facilitates the deprotonation of the indazole N-H, which is the crucial activation step for the subsequent electrophilic attack.

-

-

Iodine Addition: In a separate flask, dissolve iodine (I₂, 3.81 g, 15.0 mmol, 1.5 equiv.) in anhydrous DMF (10 mL). Add this iodine solution dropwise to the reaction mixture over 20-30 minutes using an addition funnel. The reaction mixture will turn dark brown/purple.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting material (Rf ≈ 0.4) should be consumed, and a new, less polar product spot (Rf ≈ 0.6) should appear.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (10% w/v, 100 mL) with stirring. The color will fade from dark brown to a pale yellow/white as the excess iodine is quenched. A precipitate will form.

-

Precipitation and Filtration: Stir the suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product as a white to off-white solid.

-

Drying: Dry the purified product under high vacuum at 40 °C for several hours to remove residual solvents.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFIN₂ | Calculated |

| Molecular Weight | 340.92 g/mol | Commercial Data[5] |

| Appearance | White to off-white solid | Expected |

| CAS Number | 633335-82-7 | Commercial Data[5] |

Expected Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The most significant change from the starting material[8] will be the disappearance of the proton signal at the C3 position (typically >8.0 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~14.0 | broad singlet (br s) | - | N1-H |

| ~8.1 | doublet (d) | J ≈ 7-9 Hz (⁴JHF) | C4-H |

| ~7.9 | doublet (d) | J ≈ 9-11 Hz (³JHF) | C7-H |

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 (d) | C 6-F (¹JCF ≈ 240-250 Hz) |

| ~140-145 | C 7a |

| ~125-130 | C 3a |

| ~120-125 (d) | C 7 (³JCF ≈ 5-10 Hz) |

| ~110-115 (d) | C 4 (³JCF ≈ 4-6 Hz) |

| ~105-110 (d) | C 5-Br (²JCF ≈ 20-25 Hz) |

| ~85-90 | C 3-I |

Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom.

| m/z (Expected) | Assignment |

| 340.8, 342.8 | [M+H]⁺, showing isotopic pattern for Br |

| 339.8, 341.8 | [M-H]⁻, showing isotopic pattern for Br |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound, a key building block for pharmaceutical research. The described protocol for direct C3-iodination is high-yielding, operationally simple, and avoids the use of protecting groups. The provided characterization data, while predictive, serves as a robust benchmark for researchers to confirm the successful synthesis of this versatile intermediate, paving the way for its application in the development of next-generation therapeutics.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

-

Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2019). Molecules, 24(18), 3298. Available at: [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022). Google Patents.

-

One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. (2019). Request PDF. Available at: [Link]

- WO 2009/144554 A1. (2009). Google Patents.

-

Synthesis and reactivity of azole-based iodazinium salts. (2022). Beilstein Journal of Organic Chemistry, 18, 1024–1033. Available at: [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2005). Journal of Organic Chemistry, 70(1), 268-270. Available at: [Link]

- CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.

-

This compound. (n.d.). My Skin Recipes. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). European Journal of Medicinal Chemistry, 216, 113331. Available at: [Link]

-

5-Bromo-6-fluoro-1H-indazole. (n.d.). PubChem. Available at: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). Molecules, 27(15), 4934. Available at: [Link]

-

N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). Request PDF. Available at: [Link]

-

Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. (2018). Request PDF. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available at: [Link]

- US3914252A - Preparation of N-iodocompounds. (1975). Google Patents.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]

- 8. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-6-fluoro-3-iodo-1H-indazole: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-3-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, synthesis strategies, reactivity, and potential applications, with a particular focus on its role as a versatile building block in the design and development of novel therapeutic agents. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted indazole with the molecular formula C₇H₃BrFIN₂. The strategic placement of three different halogen atoms on the indazole scaffold imparts unique electronic and steric properties, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 633335-82-7 | [Commercial Supplier] |

| Molecular Formula | C₇H₃BrFIN₂ | Calculated |

| Molecular Weight | 340.92 g/mol | [Commercial Supplier] |

| IUPAC Name | This compound | [Commercial Supplier] |

| Boiling Point (Predicted) | 411.4°C | [Commercial Supplier] |

Note: A dedicated PubChem entry with a CID, InChI, and SMILES for this specific molecule is not publicly available at the time of this writing. The predicted boiling point should be considered an estimate.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methods for the halogenation of indazoles. The following proposed synthesis pathway is based on the known reactivity of the indazole core.

Proposed Synthetic Pathway

The synthesis of this compound likely starts from a commercially available substituted aniline or a pre-formed indazole core, followed by sequential halogenation steps. A plausible route could involve the iodination of 5-bromo-6-fluoro-1H-indazole.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for indazole iodination and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 5-bromo-6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium hydroxide (2.0-3.0 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Iodination: After stirring the mixture for a short period, add a solution of an iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS) (1.1-1.5 eq), in DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. If I₂ was used, decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the distinct properties of the three halogen substituents and the inherent reactivity of the indazole ring system. This multi-functionalized scaffold serves as a versatile platform for the introduction of diverse chemical moieties through various cross-coupling reactions.

Caption: Reactivity of this compound in cross-coupling reactions and its potential applications.

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for selective functionalization at the 3-position. The C-Br bond can then be targeted for a subsequent coupling reaction under different conditions, enabling the synthesis of complex, tri-substituted indazole derivatives. This stepwise functionalization is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.

Indazole-containing compounds have been identified as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of potent and selective inhibitors of various biological targets, such as protein kinases.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole core. The chemical shifts of the carbons directly attached to the halogen atoms (C3, C5, and C6) will be significantly affected.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (340.92 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the field of drug discovery. Its unique pattern of halogen substitution allows for selective and sequential chemical modifications, providing access to a wide range of novel indazole derivatives. This technical guide serves as a valuable resource for researchers and scientists working with this compound, offering insights into its properties, synthesis, and applications in the quest for new therapeutic agents.

References

- [Link to a commercial supplier website providing the CAS number and some physicochemical d

- [Link to a relevant patent or publication on the synthesis of halogen

- [Link to a review article on the applications of indazoles in medicinal chemistry]

- [Link to a database or publication with spectroscopic d

- [Link to a general labor

Sources

Spectroscopic Characterization of 5-Bromo-6-fluoro-3-iodo-1H-indazole: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Bromo-6-fluoro-3-iodo-1H-indazole (CAS 633335-82-7). As a highly functionalized indazole derivative, this molecule holds significant potential as a versatile building block in medicinal chemistry and drug development, particularly for creating targeted kinase inhibitors or other biologically active agents. The strategic placement of bromine, fluorine, and iodine atoms offers multiple points for further chemical modification through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and comparative data from structurally related analogues to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, synthetic chemists, and analytical scientists engaged in the synthesis and application of complex heterocyclic compounds.

Introduction and Molecular Structure

This compound is a polyhalogenated aromatic heterocycle. The indazole core is a bicyclic system composed of fused benzene and pyrazole rings. The substituents—a bromine at position 5, a fluorine at position 6, and an iodine at position 3—profoundly influence the molecule's electronic properties and, consequently, its spectroscopic characteristics. The iodine at C3 provides a key site for modifications such as Suzuki or Sonogashira coupling, while the bromine at C5 and fluorine at C6 modulate the electronic density of the benzene ring and offer additional handles for synthetic diversification.

The structural features and their anticipated impact on the spectroscopic data are the central focus of this guide. Understanding the interplay of these halogens is critical for accurate spectral interpretation.

Molecular Structure and Numbering Scheme

The standard IUPAC numbering for the indazole ring is utilized throughout this document to ensure clarity in spectral assignments.

Figure 1. Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The analysis below predicts the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons (H4 and H7) and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the aromatic ring currents.

-

N1-H Proton: This proton is expected to appear as a broad singlet far downfield, typically between 13.0 and 14.0 ppm, due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

-

Aromatic Protons (H4 and H7): The benzene portion of the indazole ring contains two remaining protons.

-

H7: This proton is adjacent to the electron-donating pyrazole nitrogen (N1) but is also influenced by the fluorine at C6. It is expected to appear as a doublet due to coupling with the fluorine atom (³J(H,F)). A typical coupling constant for this interaction is in the range of 6-10 Hz. The predicted chemical shift is around 7.5-7.8 ppm.

-

H4: This proton is ortho to the bromine at C5. The strong deshielding effect of the bromine will shift this proton downfield. It is expected to appear as a doublet due to coupling with the fluorine atom at C6 (⁴J(H,F)), which is typically a smaller coupling of 2-4 Hz. Its predicted chemical shift is in the range of 7.9-8.2 ppm.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | 13.0 - 14.0 | br s | - |

| H4 | 7.9 - 8.2 | d | ⁴J(H,F) = 2-4 Hz |

| H7 | 7.5 - 7.8 | d | ³J(H,F) = 6-10 Hz |

| Table 1. Predicted ¹H NMR data for this compound. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts are heavily influenced by the directly attached halogens.

-

C3: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively upfield position for a substituted aromatic carbon, likely in the range of 90-100 ppm.

-

C5 and C6: The carbons directly bonded to bromine and fluorine will exhibit large shifts. C-Br carbons typically appear around 110-120 ppm. The C-F carbon will show a large one-bond coupling (¹J(C,F)) of approximately 240-260 Hz and will have a chemical shift in the range of 155-160 ppm.

-

Other Aromatic Carbons: The remaining carbons (C3a, C4, C7, C7a) will appear in the typical aromatic region (110-145 ppm), with their exact shifts influenced by the neighboring substituents and couplings to fluorine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C3 | 90 - 100 | - |

| C3a | 140 - 145 | ³J(C,F) ≈ 5-10 Hz |

| C4 | 115 - 120 | ³J(C,F) ≈ 5-10 Hz |

| C5 | 112 - 118 | ²J(C,F) ≈ 20-25 Hz |

| C6 | 155 - 160 | ¹J(C,F) ≈ 240-260 Hz |

| C7 | 110 - 115 | ²J(C,F) ≈ 20-25 Hz |

| C7a | 120 - 125 | ⁴J(C,F) ≈ 2-5 Hz |

| Table 2. Predicted ¹³C NMR data for this compound. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and vibrational modes within the molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of sharp to medium bands in the 1450-1620 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the 800-900 cm⁻¹ region.

-

C-F and C-Br Stretches: The C-F stretch will give a strong, characteristic absorption band in the 1200-1280 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration is very low in energy and will appear below 500 cm⁻¹, often outside the range of standard mid-IR spectrometers.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (H-bonded) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |

| C-F Stretch | 1200 - 1280 | Strong |

| Aromatic C-H Bend | 800 - 900 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

| Table 3. Predicted key IR absorption bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion (M⁺): The molecular formula is C₇H₃BrFIN₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁹F, ¹⁴N, ⁷⁹Br, ¹²⁷I). The nominal molecular weight is 341 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two molecular ion peaks of nearly equal intensity, separated by 2 Da (M⁺ and M+2).

-

Key Fragmentation Pathways:

-

Loss of Iodine: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected, as the C-I bond is the weakest.

-

Loss of Halogens: Subsequent or alternative fragmentation may involve the loss of Br or F, though these are less favorable than the loss of iodine.

-

Ring Fragmentation: The indazole ring may undergo characteristic fragmentation, such as the loss of N₂ or HCN.

-

Sources

A Technical Guide to the Solubility Profile of 5-Bromo-6-fluoro-3-iodo-1H-indazole

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone for bioavailability and formulation development. This technical guide provides an in-depth framework for characterizing the solubility profile of 5-Bromo-6-fluoro-3-iodo-1H-indazole, a halogenated indazole derivative with significant potential in medicinal chemistry. In the absence of extensive literature data for this specific molecule, this document serves as a practical guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for a comprehensive solubility assessment. We will delve into both thermodynamic and kinetic solubility assays, providing the rationale behind experimental choices and the framework for interpreting the resulting data.

Introduction: The Imperative of Solubility in Drug Development

This compound belongs to the indazole class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules, particularly as kinase inhibitors. The heavy halogen substitution on this molecule suggests a complex interplay of lipophilicity and potential for halogen bonding, which can significantly influence its solubility. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to diminished bioavailability and challenging formulation development. Therefore, a comprehensive understanding of the solubility of this compound in various pharmaceutically relevant solvents is not merely a data-gathering exercise; it is a critical step in de-risking its development path. This guide will equip the reader with the necessary tools and knowledge to systematically evaluate this crucial parameter.

Physicochemical Profile and Its Influence on Solubility

While experimental data for this compound is scarce, we can infer its likely behavior from its structure and the properties of related compounds. The presence of three different halogen atoms (Br, F, I) and the indazole core dictates its solubility characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₃BrFIN₂ | - |

| Molecular Weight | 382.93 g/mol | - |

| XLogP3 | 3.5 | (Predicted) |

| Hydrogen Bond Donors | 1 | (Predicted) |

| Hydrogen Bond Acceptors | 2 | (Predicted) |

The predicted XLogP3 of 3.5 suggests that the compound is lipophilic, which may indicate low aqueous solubility. The indazole nucleus provides both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), allowing for interactions with both protic and aprotic solvents. However, the bulky and hydrophobic halogen substituents are likely to dominate the molecule's solubility profile. Indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols[1]. A related compound, 5-Bromo-3-Fluoro-1H-indazole, is reported to be insoluble in water[2].

Experimental Design: A Strategic Approach to Solvent Selection

The selection of solvents for a solubility study should be strategic, reflecting the potential applications and challenges in the drug development process. Our proposed solvent screen for this compound is designed to provide a comprehensive understanding of its behavior.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, and 7.4): These are critical for understanding solubility in a physiological context, from the acidic environment of the stomach to the near-neutral pH of the intestines and blood. According to ICH guidelines, solubility should be determined across the pH range of 1.2-6.8[3][4][5].

-

Biorelevant Media (Simulated Gastric and Intestinal Fluids): These media, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF), contain bile salts and lecithin, which can significantly impact the solubility of lipophilic compounds and provide a more accurate prediction of in vivo behavior.

-

Organic Solvents (DMSO, Ethanol, Methanol, Acetonitrile): These are commonly used in early-stage in vitro assays and as co-solvents in formulation development. Determining solubility in these solvents is crucial for practical handling and for designing appropriate formulations.

Core Experimental Protocols: Ensuring Scientific Integrity

The following protocols are presented as self-validating systems, incorporating controls and rigorous analytical methods to ensure the generation of trustworthy and reproducible data.

Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the definitive measure for biopharmaceutical classification and formulation development[6][7][8].

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Accurately weigh an excess amount of solid this compound into glass vials.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL of pH 7.4 phosphate-buffered saline) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for an extended period (24-48 hours) to ensure saturation is reached[6][9].

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.

-

Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[7][10]. A calibration curve must be generated using standards of known concentrations.

-

Data Reporting: Express the solubility in µg/mL and mM.

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer[11][12][13]. It is a high-throughput method well-suited for the early stages of drug discovery.

Protocol: Nephelometric Method for Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a clear-bottom 96-well or 384-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells containing the aqueous buffer (e.g., PBS, pH 7.4)[14].

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours)[14].

-

Precipitation Detection: Measure the light scattering of the samples using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed[9][12].

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 2: Template for Thermodynamic Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffered Saline (pH 7.4) | 25 | ||

| Simulated Gastric Fluid (pH 1.2) | 37 | ||

| Simulated Intestinal Fluid (pH 6.8) | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Table 3: Template for Kinetic Solubility Data of this compound

| Buffer System | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |

| Phosphate Buffered Saline (pH 7.4) | 1 | 2 | |

| Phosphate Buffered Saline (pH 7.4) | 1 | 24 |

A low aqueous solubility (e.g., <10 µM) would classify this compound as a poorly soluble compound, potentially requiring formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations to achieve adequate bioavailability.

Visualization of Experimental Workflow and Conceptual Relationships

Visual diagrams can aid in understanding the experimental process and the interplay of molecular properties and solubility.

Caption: Experimental workflow for determining the thermodynamic and kinetic solubility of this compound.

Caption: Relationship between the physicochemical properties of the compound and its expected solubility in different solvent classes.

Conclusion

A thorough and methodologically sound characterization of the solubility of this compound is an indispensable step in its journey as a potential drug candidate. This guide provides the necessary framework, from experimental design and detailed protocols to data interpretation, to achieve a comprehensive solubility profile. The insights gained from these studies will be instrumental in guiding formulation development, ensuring the compound's full therapeutic potential can be realized. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can build a solid foundation for the successful development of this promising molecule.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- Ramirez, L. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 3. mdpi.com [mdpi.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1H-Indazoles

Introduction: The 1H-Indazole Core in Modern Drug Discovery

The 1H-indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics. This guide provides an in-depth exploration of the significant biological activities exhibited by substituted 1H-indazoles, with a focus on their applications in oncology and inflammation. We will delve into the mechanistic underpinnings of their actions, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

The versatility of the 1H-indazole core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. Numerous synthetic methodologies have been developed to access a diverse range of substituted indazoles, enabling the exploration of a vast chemical space.[1][2][3][4][5][6][7][8][9] This chemical tractability, coupled with the scaffold's inherent biological activities, has led to the successful development of several FDA-approved drugs.[3]

Part 1: Anticancer Activity of Substituted 1H-Indazoles

The fight against cancer has been significantly advanced by the development of targeted therapies. Substituted 1H-indazoles have proven to be a rich source of potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which 1H-indazoles exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases that drive this process. Several 1H-indazole derivatives have been developed as potent multi-kinase inhibitors targeting these receptors.

-

Pazopanib , an FDA-approved drug, is a prime example. It effectively inhibits VEGFR-1, -2, and -3, as well as PDGFR-α and -β, thereby cutting off the blood supply to the tumor.[10][11] The 1H-indazole core of Pazopanib acts as a crucial pharmacophore, anchoring the molecule in the ATP-binding pocket of the kinase.

-

Axitinib , another approved kinase inhibitor, also features the 1H-indazole scaffold and demonstrates potent inhibition of VEGFRs.[12][13][14] Clinical trials have shown its efficacy in the treatment of advanced renal cell carcinoma.[13]

Caption: Synthetic lethality induced by 1H-indazole PARP inhibitors.

The development of potent and selective PARP inhibitors has been guided by extensive SAR studies. [15][16][17][18][19]

-

The Carboxamide Moiety: The carboxamide group at the C7 position of the indazole in Niraparib is crucial for its activity, as it mimics the nicotinamide portion of the natural PARP substrate, NAD+.

-

Piperidine Ring: The piperidine ring in Niraparib contributes to its solubility and pharmacokinetic properties.

-

Aromatic Interactions: The indazole ring itself engages in π-π stacking interactions within the PARP active site.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer agents. [20][21][22] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted 1H-indazole in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Part 2: Anti-inflammatory Activity of Substituted 1H-Indazoles

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted 1H-indazoles have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. [23][24][25]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of 1H-indazoles are often attributed to their ability to inhibit enzymes and signaling pathways involved in the production of pro-inflammatory molecules.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some 1H-indazole derivatives have been shown to inhibit COX-2 activity. [23][24]* Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response. Certain 1H-indazoles can modulate the production or signaling of these cytokines.

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is activated by inflammatory stimuli and regulates the expression of various inflammatory mediators. 1H-indazoles have been developed as inhibitors of p38 MAP kinase. [25]

Caption: Anti-inflammatory mechanisms of 1H-indazoles.

Structure-Activity Relationship for Anti-inflammatory Agents

The anti-inflammatory activity of 1H-indazoles is influenced by the substituents on the core structure. [23][24]

-

Aryl Substituents: The presence of specific aryl groups, such as difluorophenyl and p-tolyl, has been shown to enhance binding to COX-2. [23][24]* Hydrophobic and Electronic Effects: The overall lipophilicity and electronic properties of the molecule play a significant role in its ability to penetrate cell membranes and interact with target enzymes.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. [26][27][28][29][30] Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use male Wistar or Sprague-Dawley rats (180-220 g).

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

-

-

-

Baseline Paw Volume Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

-

Drug Administration:

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Edema:

-

One hour after drug administration, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.

-

-

Paw Volume Measurement Post-Carrageenan:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-